2,4-Diaminobenzenesulfonic acid
Overview
Description
2,4-Diaminobenzenesulfonic acid is an organic compound with the molecular formula C6H8N2O3S. It is a sulfonated aromatic amine, typically appearing as a light brown crystalline powder. This compound is known for its solubility in hot water and slight solubility in cold water. It is primarily used as an intermediate in the synthesis of dyes and other chemical products .
Mechanism of Action
Target of Action
2,4-Diaminobenzenesulfonic acid is a sulfonated aromatic amine
Mode of Action
As a sulfonated aromatic amine, it may interact with its targets through hydrogen bonding, electrostatic interactions, and π-π stacking, leading to changes in the target’s function or structure .
Pharmacokinetics
As a sulfonated aromatic amine, it’s likely to have good water solubility , which could influence its bioavailability and distribution.
Result of Action
It’s known that the compound has been used in the preparation of series of sulfonated homo- and random co-polyimides , indicating its potential utility in material science.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by temperature and the presence of other solutes . Moreover, its stability and efficacy could be influenced by pH and the presence of oxidizing or reducing agents.
Biochemical Analysis
Biochemical Properties
2,4-Diaminobenzenesulfonic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been reported to undergo aerobic biodegradation . The compound’s sulfonic acid group allows it to participate in various biochemical pathways, including those involving sulfonation and reduction reactions . These interactions are crucial for its function in biochemical processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the lattice structure of graphene oxide, indicating its potential impact on cellular structures . The compound’s ability to modify cellular components suggests its role in altering cell function and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. The compound’s sulfonic acid group allows it to form strong interactions with proteins and enzymes, influencing their activity and function . These interactions are essential for its biochemical effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo aerobic biodegradation, which affects its stability and activity over time . These temporal changes are important for understanding its long-term impact in laboratory experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may have minimal impact. The compound’s dosage-dependent effects are crucial for determining its safety and efficacy in animal studies . Understanding these effects is essential for its application in biomedical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to sulfonation and reduction reactions. The compound interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body . These metabolic pathways are essential for its biochemical activity and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s sulfonic acid group allows it to bind to specific proteins, facilitating its transport and localization within cellular compartments . These interactions are crucial for its distribution and accumulation in tissues.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound’s ability to interact with specific cellular compartments and organelles affects its activity and function . Understanding its subcellular localization is essential for elucidating its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Diaminobenzenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of m-phenylenediamine in the presence of sulfuric acid or oleum at temperatures ranging from 140°C to 250°C . Another method involves the reaction of 2,4-dinitrochlorobenzene with sodium bisulfite, followed by reduction with iron filings and hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the sulfonation of m-phenylenediamine in 100% sulfuric acid with oleum at 155°C. The resulting disulfonic acids are then desulfonated at 140°C, and the free acid is isolated at 10°C, yielding a high purity product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diaminobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron filings and hydrochloric acid are commonly used for reduction reactions.
Substitution: Electrophilic reagents such as halogens and sulfonating agents are used for substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2,4-Diaminobenzenesulfonic acid has numerous applications in scientific research:
Comparison with Similar Compounds
2,5-Diaminobenzenesulfonic acid: Similar in structure but differs in the position of the amino groups.
4,4’-Diamino-2,2’-stilbenedisulfonic acid: Contains additional stilbene groups, making it more complex.
3,5-Diaminobenzoic acid: Lacks the sulfonic acid group, resulting in different solubility and reactivity properties.
Uniqueness: 2,4-Diaminobenzenesulfonic acid is unique due to its specific arrangement of amino and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of dyes and other chemical intermediates.
Properties
IUPAC Name |
2,4-diaminobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,7-8H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMSQRAXNZPDHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3177-22-8 (mono-hydrochloride salt), 51247-58-6 (calcium-salt), 93920-38-8 (sulfate) | |
Record name | 2,4-Diaminobenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3044465 | |
Record name | 2,4-Diaminobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88-63-1 | |
Record name | 2,4-Diaminobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diaminobenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Diaminobenzenesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7835 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonic acid, 2,4-diamino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Diaminobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-diaminobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIAMINOBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/863X637R5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.